6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYSKCIZCQTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730030 | |
| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-94-6 | |
| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This interaction can influence the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, this compound may interact with other biomolecules, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, such as those mediated by the M4 muscarinic acetylcholine receptor. It can also impact gene expression and cellular metabolism by interacting with key enzymes and proteins involved in these processes. For example, its interaction with RIPK1 can inhibit necroptosis, thereby affecting cell survival and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. As an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a site distinct from the active site, causing conformational changes that alter the receptor’s activity. Additionally, its inhibition of RIPK1 involves binding to the kinase domain, preventing the phosphorylation events necessary for necroptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as at 2-8°C. Long-term effects on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to sustained inhibition of necroptosis and modulation of cell signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses can effectively modulate the M4 muscarinic acetylcholine receptor and inhibit RIPK1 without causing significant toxicity. Higher doses may lead to adverse effects, such as toxicity and off-target interactions, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with RIPK1 and the M4 muscarinic acetylcholine receptor can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. These interactions may also impact the compound’s bioavailability and efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
- Antidepressant Activity: Research indicates that compounds with a similar structure to 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one may exhibit antidepressant properties. This is attributed to their ability to modulate neurotransmitter systems in the brain.
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects: The compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Synthesis and Derivatives
Synthetic Routes:
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions: Utilizing starting materials like substituted pyridines and amines.
- Functionalization: The compound can be modified to create derivatives that enhance its biological activity or alter its pharmacokinetic properties.
Table 1: Synthetic Methods Overview
| Method | Description | References |
|---|---|---|
| Cyclization | Formation from pyridine derivatives | |
| Functionalization | Modifying the nitrogen or carbon framework |
Case Studies
Case Study 1: Antidepressant Activity
A study demonstrated that a derivative of this compound showed promising results in animal models of depression. The mechanism involved serotonin receptor modulation.
Case Study 2: Anticancer Research
In vitro studies revealed that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The study highlighted the potential for developing targeted therapies based on this scaffold.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following section compares 6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and reported applications.
Substituent Variations at the 6-Position
Table 1: Key Analogs and Substituent Effects
Key Observations :
- Methyl vs. Phenyl : The phenyl analog (210.23 g/mol) exhibits higher molecular weight and lipophilicity compared to the methyl derivative (148.16 g/mol), which may influence membrane permeability in drug design .
- Hydroxyethyl Substituent : The polar 2-hydroxyethyl group in the analog (178.19 g/mol) improves aqueous solubility, making it suitable for formulations requiring enhanced bioavailability .
Functional Group Additions and Modifications
Table 2: Derivatives with Additional Functional Groups
Key Observations :
- Morpholino and Triazolyl Groups: The incorporation of morpholino (a saturated amine) and triazolyl groups in enhances hydrogen-bonding capacity, which correlates with reported antimicrobial efficacy.
- Chloro-Methyl Combination : The 2-chloro-3,6-dimethyl derivative (200.64 g/mol) demonstrates how halogenation and methylation synergize to modulate steric hindrance and electronic effects .
Preparation Methods
One-Pot Ugi-3CR/Aza Diels–Alder/N-Acylation/Aromatization Cascade
This method is a highly efficient and versatile approach to synthesize pyrrolo[3,4-b]pyridin-5-ones, including the 6-methyl derivative, under relatively mild conditions with good yields.
-
- Benzylamines or substituted amines
- Aldehydes (various aromatic and heteroaromatic)
- Isocyanides
- Maleic anhydride or derivatives
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- Scandium(III) triflate (3 mol%) as Lewis acid catalyst
- Microwave irradiation to reduce reaction times
- Solvent: benzene or dichloromethane depending on substrate stereoelectronics
-
- Ugi three-component reaction (Ugi-3CR) forms an intermediate amide.
- Aza Diels–Alder cycloaddition occurs intramolecularly.
- N-acylation and aromatization steps finalize the pyrrolo[3,4-b]pyridin-5-one core.
- Optional post-cyclization modifications (e.g., free-radical mediated cyclizations) can be performed.
-
- Yields range typically from 30% to 46% depending on substrates.
- The method tolerates alkyl, aryl, heterocyclic substituents.
- Enables synthesis of analogues with different ring sizes and heteroatom linkers.
| Parameter | Typical Conditions | Outcome/Yield |
|---|---|---|
| Catalyst | Sc(OTf)3 (3 mol%) | Efficient catalysis |
| Solvent | Benzene, DCM | Good solubility |
| Heating | Microwave irradiation (80 °C) | Reduced reaction time |
| Substrate Scope | Benzylamines, aldehydes, isocyanides | Wide variety tolerated |
| Yield Range | 30% - 46% | Moderate to good |
This cascade process was initially reported by Zhu and co-workers and further optimized by subsequent researchers, providing a robust platform for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives.
Regio- and Chemoselective Reduction Method
Magnesium Ion-Assisted Sodium Borohydride Reduction
An alternative and complementary approach involves the selective reduction of 5,7-diones of pyrrolo[3,4-b]pyridine to yield 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones, which can be converted to the target compound.
-
- Sodium borohydride as reducing agent
- Magnesium ion presence critical for regioselectivity
- Low temperature (0 °C) to maintain chemoselectivity
- Formation of a chelate complex between dione and Mg ion directs reduction to 7-hydroxy lactam preferentially over 5-hydroxy isomer
-
- High regioselectivity and chemoselectivity
- Excellent yields reported
- Enables preparation of hydroxy lactam intermediates convertible to 6-methyl-6,7-dihydro derivatives
| Parameter | Conditions | Outcome |
|---|---|---|
| Reducing Agent | Sodium borohydride | Selective reduction |
| Catalyst/Promoter | Magnesium ion | Chelate complex formation |
| Temperature | 0 °C | High regioselectivity |
| Product | 7-hydroxy lactam (major) | High yield, regioisomeric purity |
This method was detailed in a 1989 study demonstrating the regioselective reduction of pyrrolo[3,4-b]pyridine-5,7-diones to yield the desired hydroxy lactams, which are key intermediates in the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones.
Comparative Summary of Preparation Methods
| Method | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Ugi-3CR/Aza Diels–Alder Cascade | One-pot, versatile, mild conditions | Moderate yields, requires catalyst | 30% - 46% |
| Mg Ion-Assisted NaBH4 Reduction | High regio- and chemoselectivity | Requires pre-formed dione substrates | Excellent (not specified) |
Additional Research Findings and Notes
- The cascade process has been adapted to synthesize various analogues, including bis-furyl derivatives and piperazine-linked compounds, demonstrating broad applicability.
- Microwave-assisted heating significantly reduces reaction times compared to traditional heating methods.
- The regioselective reduction method relies on the unique coordination chemistry of magnesium ions, which facilitates selective hydride delivery.
- Patents related to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives emphasize their biological relevance, particularly as allosteric modulators of muscarinic receptors, highlighting the importance of efficient synthetic routes.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one?
Answer:
The compound is typically synthesized via multi-step reactions involving pyridine or carbamate precursors. Key methods include:
- Microwave-assisted Ugi-3CR/aza Diels-Alder reactions for rapid cyclization and improved regioselectivity .
- Multi-component Ugi-Zhu reactions to generate pyrrolo[3,4-b]pyridin-5-one scaffolds with diverse substituents .
- Stepwise modifications, such as halogenation or alkylation, to introduce methyl or other functional groups at the 6-position .
Methodological considerations include solvent choice (e.g., THF or ethanol), catalyst optimization (e.g., Pd(PPh₃)₄), and temperature control to minimize side reactions .
Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
Answer:
SAR studies require systematic structural modifications and bioactivity assays:
- Substituent introduction : Replace the methyl group at the 6-position with halogens (e.g., Cl, F) or aryl groups to evaluate electronic and steric effects on target binding .
- In vitro assays : Test modified derivatives against disease-relevant targets (e.g., kinases, GPCRs) using enzyme inhibition or cell viability assays .
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity trends .
Cross-referencing synthetic yields (e.g., via HPLC ) with bioactivity data helps prioritize lead compounds.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing pyrrolo and pyridine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related pyrrolo-pyridine derivatives .
Advanced: How can researchers resolve contradictions in reported spectroscopic or crystallographic data for this compound?
Answer:
Discrepancies may arise from solvation effects, tautomerism, or impurities. Strategies include:
- Cross-validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .
- Crystallographic analysis : Obtain single-crystal X-ray structures to unambiguously assign bond lengths and angles, as done for 6-benzyl analogs .
- Batch consistency checks : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew spectral interpretations .
Basic: How do the solubility properties of this compound influence experimental design?
Answer:
The compound’s limited aqueous solubility (common in pyrrolo-pyridinones) necessitates:
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for biological assays or ethanol/THF for synthetic steps .
- Formulation strategies : Employ co-solvents (e.g., PEG 400) or nanoemulsions for in vivo studies to enhance bioavailability .
- Concentration-dependent assays : Pre-saturate solutions and validate stability via UV-Vis spectroscopy to avoid precipitation artifacts .
Advanced: What strategies improve reaction yields in complex syntheses involving this compound?
Answer:
Yield optimization requires:
- Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
- Microwave irradiation : Accelerate reaction kinetics and reduce byproduct formation in cyclization steps .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Purification protocols : Employ flash chromatography or preparative HPLC to isolate high-purity product batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
